molecular formula C17H11N5O3 B14518926 Imidazo[2,1-a]isoquinolin-2(3H)-one, 3-[(2-nitrophenyl)azo]- CAS No. 62656-47-7

Imidazo[2,1-a]isoquinolin-2(3H)-one, 3-[(2-nitrophenyl)azo]-

Cat. No.: B14518926
CAS No.: 62656-47-7
M. Wt: 333.30 g/mol
InChI Key: GZGADXAQQPYNMO-UHFFFAOYSA-N
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Description

Imidazo[2,1-a]isoquinolin-2(3H)-one, 3-[(2-nitrophenyl)azo]- is a heterocyclic compound that has garnered significant interest in the field of synthetic chemistry. This compound is characterized by its unique structure, which includes an imidazoisoquinoline core fused with an azo group. The presence of the azo group imparts distinct chemical properties, making it a valuable compound for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[2,1-a]isoquinolin-2(3H)-one, 3-[(2-nitrophenyl)azo]- typically involves the condensation of 1-aminoisoquinoline with 2-nitrobenzaldehyde under acidic conditions. This reaction forms an intermediate Schiff base, which undergoes cyclization to yield the desired imidazoisoquinoline core. The reaction conditions often include the use of acetic acid as a solvent and a catalyst such as p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of advanced purification techniques such as recrystallization and chromatography can help achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Imidazo[2,1-a]isoquinolin-2(3H)-one, 3-[(2-nitrophenyl)azo]- undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form nitroso derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed for reduction reactions.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Imidazo[2,1-a]isoquinolin-2(3H)-one, 3-[(2-nitrophenyl)azo]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazo[2,1-a]isoquinolin-2(3H)-one, 3-[(2-nitrophenyl)azo]- involves its interaction with specific molecular targets and pathways. In biological systems, the compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[2,1-a]isoquinolin-2(3H)-one, 3-[(2-nitrophenyl)azo]- stands out due to its unique combination of an imidazoisoquinoline core and an azo group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

62656-47-7

Molecular Formula

C17H11N5O3

Molecular Weight

333.30 g/mol

IUPAC Name

3-[(2-nitrophenyl)diazenyl]-3H-imidazo[2,1-a]isoquinolin-2-one

InChI

InChI=1S/C17H11N5O3/c23-17-16(20-19-13-7-3-4-8-14(13)22(24)25)21-10-9-11-5-1-2-6-12(11)15(21)18-17/h1-10,16H

InChI Key

GZGADXAQQPYNMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN3C2=NC(=O)C3N=NC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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